molecular formula C16H23NO3S2 B1243013 NEP-IN-2

NEP-IN-2

Katalognummer: B1243013
Molekulargewicht: 341.5 g/mol
InChI-Schlüssel: FGXXIAHRYGHABD-KGLIPLIRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

As the active metabolite of the prodrug SCH-42495, SCH-42354 demonstrates significant antihypertensive activity by enhancing ANP-mediated vasodilation and natriuresis. Its inhibitory potency is characterized by IC50 values of 8.3 nM (leu-enkephalin hydrolysis) and 10.0 nM (ANF hydrolysis), making it a competitive candidate for cardiovascular therapeutics .

Eigenschaften

Molekularformel

C16H23NO3S2

Molekulargewicht

341.5 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[(2-methylphenyl)methyl]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C16H23NO3S2/c1-11-5-3-4-6-12(11)9-13(10-21)15(18)17-14(16(19)20)7-8-22-2/h3-6,13-14,21H,7-10H2,1-2H3,(H,17,18)(H,19,20)/t13-,14+/m1/s1

InChI-Schlüssel

FGXXIAHRYGHABD-KGLIPLIRSA-N

Isomerische SMILES

CC1=CC=CC=C1C[C@H](CS)C(=O)N[C@@H](CCSC)C(=O)O

Kanonische SMILES

CC1=CC=CC=C1CC(CS)C(=O)NC(CCSC)C(=O)O

Synonyme

CGS 26129
CGS 26129, (S)-isomer
CGS-26129
N-(2(S)-(mercaptomethyl)-3-(2-methylphenyl)-1-oxopropyl)-L-methionine
N-(3-mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine
Sch 42354
Sch-42354

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of SCH-42354 typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenylacetic acid and methionine.

    Formation of Intermediate: The 2-methylphenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride.

    Coupling Reaction: The acid chloride is then reacted with methionine in the presence of a base such as triethylamine to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, including the use of automated synthesis equipment and large-scale reactors .

Analyse Chemischer Reaktionen

SCH-42354 undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of SCH-42354 involves the inhibition of atriopeptidase. This enzyme is responsible for the degradation of natriuretic peptides, which regulate blood pressure and fluid balance. By inhibiting atriopeptidase, the compound increases the levels of natriuretic peptides, leading to vasodilation and diuresis, which help lower blood pressure and reduce fluid retention .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

SCH-42354 belongs to a class of NEP inhibitors with diverse structural and functional profiles. Below is a comparative analysis with key analogues, focusing on pharmacological activity, selectivity, and therapeutic applications.

Sacubitril/Sacubitrilat

  • Sacubitril is a prodrug hydrolyzed to its active form, Sacubitrilat , which inhibits NEP with an IC50 of ~5 nM .
  • Unlike SCH-42354, Sacubitril is co-administered with the angiotensin receptor blocker (ARB) Valsartan (marketed as Entresto® ) for heart failure management. This combination targets both NEP and the renin-angiotensin-aldosterone system (RAAS), offering dual mechanistic benefits .
  • Key difference: Sacubitrilat’s slightly lower IC50 suggests marginally higher NEP affinity than SCH-42354. However, SCH-42354’s standalone oral efficacy in preclinical hypertension models positions it as a specialized candidate for monotherapy .

Phosphoramidon

  • Phosphoramidon (IC50 ~10–50 nM) is a non-selective metalloprotease inhibitor with activity against NEP, endothelin-converting enzyme (ECE), and other zinc-dependent enzymes .
  • While SCH-42354 is orally bioavailable and selective for NEP, Phosphoramidon’s broader protease inhibition limits its therapeutic utility. It is primarily used as a research tool to study NEP in vitro .

Sampatrilat

  • Sampatrilat is a dual inhibitor of NEP and angiotensin-converting enzyme (ACE), with IC50 values of ~3 nM (NEP) and ~20 nM (ACE) .
  • Compared to SCH-42354, Sampatrilat’s dual action may enhance antihypertensive effects but increases the risk of adverse events (e.g., hyperkalemia) due to ACE-mediated RAAS suppression. SCH-42354’s selectivity for NEP provides a safer profile for patients with electrolyte imbalances .

Comparative Data Table

Compound Target(s) IC50 (NEP) Selectivity Oral Bioavailability Therapeutic Application
SCH-42354 NEP 8.3 nM (leu-enkephalin)
10.0 nM (ANF)
High Yes Hypertension
Sacubitrilat NEP ~5 nM High Yes (via prodrug) Heart failure
Phosphoramidon NEP, ECE, others 10–50 nM Low No Research tool
Sampatrilat NEP, ACE ~3 nM (NEP)
~20 nM (ACE)
Moderate Yes Hypertension (discontinued)

Research Findings and Clinical Implications

  • SCH-42354 outperforms Phosphoramidon in selectivity and oral efficacy, making it superior for chronic hypertension management .
  • Compared to Sacubitrilat, SCH-42354’s lack of RAAS modulation may limit its use in heart failure but reduces contraindications with ARBs or ACE inhibitors .
  • Sampatrilat’s dual inhibition, while potent, led to clinical discontinuation due to safety concerns, underscoring SCH-42354’s advantage as a selective NEP inhibitor .

Biologische Aktivität

SCH-42354 is a selective inhibitor of neutral endopeptidase (NEP), which plays a critical role in the metabolism of various peptides, including atrial natriuretic factor (ANF) and enkephalins. By inhibiting NEP, SCH-42354 enhances the biological activity of these peptides, leading to significant pharmacological effects.

The primary mechanism through which SCH-42354 exerts its biological activity is by preventing the hydrolysis of ANF and leu-enkephalin. This inhibition results in increased plasma levels of ANF, thereby potentiating its effects on diuresis and natriuresis. The compound has demonstrated an IC50 value of approximately 8.3 nmol/L for leu-enkephalin and 10.0 nmol/L for ANF, indicating its potent inhibitory action on NEP .

Pharmacological Effects

Antihypertensive Activity:
SCH-42354 has been shown to reduce blood pressure significantly in various animal models. For instance, in DOCA-salt hypertensive rats, oral doses of SCH-42495 (the ethyl ester prodrug of SCH-42354) resulted in reductions of blood pressure by 22 ± 6 mm Hg at 1 mg/kg, escalating to 62 ± 12 mm Hg at 10 mg/kg. Notably, these reductions did not correlate with increases in heart rate, suggesting a specific antihypertensive effect without reflex tachycardia .

Diuretic and Natriuretic Effects:
The administration of SCH-42495 also led to enhanced diuretic and natriuretic responses. In studies involving volume-expanded rats, the diuretic effect was significantly amplified, correlating with elevated urinary excretion of ANF and cGMP .

Table 1: Summary of Biological Activities of SCH-42354

Biological ActivityEffectDose Range (mg/kg)Observed Outcome
AntihypertensiveBlood Pressure Reduction1 - 10Reduction up to 62 ± 12 mm Hg
DiureticIncreased Urine Output3 - 30Enhanced diuresis and natriuresis
ANF PotentiationElevated Plasma ANF Levels3 - 30Significant increase in plasma ANF levels
Cardiac OutputDecreasedSingle DoseNo change in systemic vascular resistance

Case Studies

A notable case study involved the administration of SCH-42495 in Dahl-S hypertensive rats, where significant hypotensive effects were observed even 18 hours post-administration following a single dose of 10 mg/kg. This prolonged effect underlines the potential utility of NEP inhibitors like SCH-42354 in managing chronic hypertension .

Additional Findings

In various experimental setups, it was observed that the hypotensive effect was not due to angiotensin-converting enzyme (ACE) inhibition but rather through the potentiation of endogenous ANF via NEP inhibition. This distinction is crucial as it highlights a unique pathway for blood pressure regulation that could be exploited therapeutically .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.